molecular formula C17H26N2O4 B8138569 tert-Butyl 2-Boc-aminobenzylcarbamate

tert-Butyl 2-Boc-aminobenzylcarbamate

Cat. No.: B8138569
M. Wt: 322.4 g/mol
InChI Key: BZGVDWGHZIYDHF-UHFFFAOYSA-N
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Description

tert-Butyl 2-Boc-aminobenzylcarbamate is an organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-Boc-aminobenzylcarbamate typically involves multiple steps. One common method includes the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The process involves the reaction of the starting materials with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Boc-aminobenzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2-Boc-aminobenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 2-Boc-aminobenzylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-amino-2-methylpropyl)carbamate
  • Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
  • 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Uniqueness

tert-Butyl 2-Boc-aminobenzylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its tert-butyl and Boc-protected amino groups provide stability and reactivity, making it a valuable compound in synthetic chemistry .

Biological Activity

tert-Butyl 2-Boc-aminobenzylcarbamate is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory effects and its potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, facilitating further chemical modifications while maintaining the amine's reactivity.

General Reaction Scheme

The general synthetic route can be summarized as follows:

  • Formation of tert-butyl carbamate :
    RNH2+(CH3)3COC(O)ClRNHBoc+HClR-NH_2+(CH_3)_3C-O-C(O)-Cl\rightarrow R-NH-Boc+HCl
  • Coupling with benzylamine :
    RNHBoc+C6H5CH2NH2RNHBocCH2C6H5+H2OR-NH-Boc+C_6H_5-CH_2-NH_2\rightarrow R-NH-Boc-CH_2-C_6H_5+H_2O

This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the Boc group.

Anti-Inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that several synthesized compounds showed inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models, indicating their potential effectiveness as anti-inflammatory agents compared to indomethacin, a standard anti-inflammatory drug .

CompoundInhibition Percentage (%)
4a54.239
4i50.000
IndomethacinReference

The mechanism underlying the anti-inflammatory activity of these compounds is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In silico docking studies have provided insights into the binding modes of these compounds with COX-2, suggesting that structural modifications can enhance binding affinity and selectivity .

Case Study 1: Efficacy in Animal Models

In a controlled study involving rats, various derivatives of this compound were administered to evaluate their anti-inflammatory effects over a period of time. The results indicated a sustained reduction in inflammation markers compared to control groups receiving no treatment or standard treatments .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted that modifications to the benzyl group significantly affected the biological activity. For instance, substituting different functional groups on the benzene ring resulted in varying degrees of COX-2 inhibition, emphasizing the importance of molecular structure on pharmacological effects .

Properties

IUPAC Name

tert-butyl 2-[[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)13-10-8-7-9-12(13)11-19(18)15(21)23-17(4,5)6/h7-10H,11,18H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGVDWGHZIYDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CN(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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